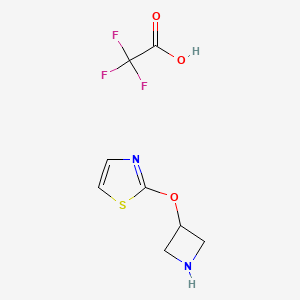

2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

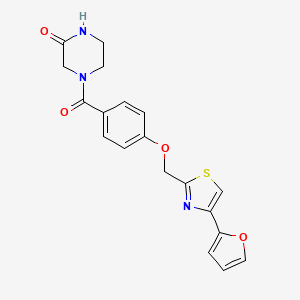

The compound “2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid” is a chemical compound with a molecular weight of 282.18 . It is stored at room temperature and is available in powder form . The IUPAC name for this compound is 2,2,2-trifluoroacetic acid–2-(azetidin-3-yl)oxazole-4-carboxylic acid (1/1) .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a polymorphic transition as a result of grinding was found for 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid . The thorough study of polymorphic structures before and after crystal structure transformation has revealed some pre-conditions for a polymorphic transition and regularities of changes in molecular and crystal structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Physical And Chemical Properties Analysis

The compound “2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid” is a powder that is stored at room temperature . Its molecular weight is 282.18 .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Researchers have developed highly diastereoselective synthesis methods for novel benzothiazole-substituted β-lactam hybrids, starting from available precursors like (benzo[d]thiazol-2-yl)phenol. These compounds show moderate antimicrobial activities against a broad panel of bacterial strains and possess antimalarial properties when certain groups are added to the β-lactam ring. Their potential as medicines is further supported by hemolytic activity and mammalian cell toxicity surveys (Alborz et al., 2018).

Antimicrobial and Antitubercular Agents

Another line of research has explored the synthesis of 2-azetidinones for their potential as antitubercular agents. These compounds, bearing a thiazole nucleus, have been investigated for their biological activities, showcasing how modifications to the azetidinone structure can significantly impact their biodynamic behavior against Mycobacterium tuberculosis (Parikh et al., 2000).

Anticancer and Antimicrobial Properties

The development of fluorene-based bioactive agents incorporating thiazolidinone and azetidinone analogs represents a significant advance in targeting multidrug-resistant strains and certain cancer cell lines. These compounds were evaluated for their efficacy against microbial strains and cancer cell lines, with some showing remarkable activity. The mode of action and binding interactions were studied through FACS analysis and molecular docking, highlighting the therapeutic potential of these heterocyclic compounds (Hussein et al., 2020).

Novel Synthesis Methods

Research has also focused on novel synthesis methods for creating azetidinones and thiazolidinones with potential antimicrobial properties. These methods involve reactions of Schiff base derivatives with chloroacetyl chloride and mercaptoacetic acid, respectively. The synthesized compounds have been screened for antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Kapadia et al., 2007).

Antioxidant Properties

Another intriguing area of research involves the synthesis of thiazole derivatives with antioxidant properties. These compounds have been evaluated in vitro for their ability to counteract oxidative stress, showcasing the potential of such heterocyclic compounds in developing antioxidant therapies (Jaishree et al., 2012).

Safety And Hazards

Direcciones Futuras

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . This suggests potential future directions for the synthesis and application of similar compounds.

Propiedades

IUPAC Name |

2-(azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS.C2HF3O2/c1-2-10-6(8-1)9-5-3-7-4-5;3-2(4,5)1(6)7/h1-2,5,7H,3-4H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYKACGUIBBVHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=NC=CS2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2606458.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2606461.png)

![Ethyl 6-methyl-2-(3-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2606466.png)

![Tert-butyl 7-[(2-chloroacetyl)amino]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2606469.png)

![1-(2-methoxyphenyl)-4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2606470.png)

![methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2606475.png)

![N-(2-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2606477.png)

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2606480.png)